molecular formula C11H22N2O3 B6352321 Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate CAS No. 1154386-53-4

Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate

Cat. No.: B6352321
CAS No.: 1154386-53-4
M. Wt: 230.30 g/mol
InChI Key: QVRSGKGZAKOLRP-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate is an organic compound with the molecular formula C11H22N2O3 It is a derivative of butanoic acid and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Biochemical Analysis

Biochemical Properties

Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the cleavage of the ester bond, resulting in the formation of the corresponding carboxylic acid and alcohol. Additionally, this compound can interact with proteins containing amine-reactive sites, leading to potential modifications of protein structure and function .

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. These interactions can lead to alterations in gene expression, affecting cellular metabolism and function. For example, this compound may enhance or inhibit the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, this compound may inhibit the activity of esterases by binding to their active sites, preventing the hydrolysis of ester bonds. Conversely, it may activate certain kinases by facilitating their phosphorylation, leading to downstream signaling events. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no observable effects, while at higher doses, it can induce significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound may lead to toxic or adverse effects, such as cellular toxicity, organ damage, or systemic toxicity. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by esterases, resulting in the formation of its corresponding carboxylic acid and alcohol. Additionally, it may undergo further metabolic reactions, such as oxidation or conjugation, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s activity, stability, and overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and its potential effects on different tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its biochemical effects. For example, this compound may localize to the nucleus and interact with transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate typically involves the reaction of butanoic acid derivatives with morpholine and ethylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: This compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Methyl 3-{[2-(piperidin-4-yl)ethyl]amino}butanoate: Similar structure but contains a piperidine ring instead of a morpholine ring.

    Methyl 3-{[2-(pyrrolidin-4-yl)ethyl]amino}butanoate: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness: Methyl 3-{[2-(morpholin-4-yl)ethyl]amino}butanoate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The oxygen atom in the morpholine ring can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Properties

IUPAC Name

methyl 3-(2-morpholin-4-ylethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(9-11(14)15-2)12-3-4-13-5-7-16-8-6-13/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRSGKGZAKOLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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